3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
Description
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a synthetic small-molecule compound featuring a cyclopentyl-propanamide backbone linked to a sulfonated 4-(m-tolyl)piperazine moiety via a propyl chain. Key structural attributes include:
- Cyclopentyl group: A hydrophobic moiety that may enhance lipid solubility and membrane permeability.
- Sulfonated piperazine: A polar sulfonyl group attached to a piperazine ring, a common pharmacophore in serotonin/dopamine receptor modulators .
- Propanamide linker: A flexible alkyl chain that may influence conformational stability and binding kinetics.
Properties
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in pain management and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclopentyl group, a sulfonamide moiety, and a piperazine derivative, which are critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its modulation of the P2X3 receptor. This receptor is involved in pain signaling pathways, making the compound a candidate for analgesic therapies.
Key Mechanisms:
- P2X3 Receptor Modulation : The compound acts as an antagonist or modulator of the P2X3 receptor, which is implicated in nociceptive signaling.
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
In Vitro Studies
Research has shown varying degrees of biological activity against different cell lines. The following table summarizes the growth inhibition effects observed in selected studies:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 14 | Moderate activity observed |
| HT29 (Colon) | 10 | Significant growth inhibition |
| U87 (Glioblastoma) | >50 | No notable activity |
| MiaPaCa2 (Pancreatic) | >50 | No notable activity |
These results indicate that while the compound exhibits some efficacy against certain cancer types, it lacks significant activity against others like glioblastoma and pancreatic cancer at the tested concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively published; however, studies suggest moderate bioavailability and a favorable half-life conducive for therapeutic applications.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Pain Management : A study demonstrated that analogs of this compound effectively reduced pain in animal models by inhibiting P2X3-mediated signaling pathways.
- Cancer Therapy : Another investigation into related piperazine derivatives indicated their potential as cytotoxic agents against various human cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide, we analyze its structural and functional distinctions from three analogs:
Table 1: Key Structural and Functional Comparisons
Structural Divergences
Core Backbone :
- The target compound and V025-3831 share a propanamide linker but differ in their heterocyclic systems. The target employs a sulfonated piperazine, whereas V025-3831 incorporates a pyrazole ring with a 4-ethylpiperazine substituent .
- Pyrrolidine-2,5-dione derivatives () lack both the piperazine and propanamide motifs, relying instead on a rigid five-membered lactam ring .
The cyclopentyl group in the target compound may confer greater lipophilicity than the phenyl/phenylamino groups in pyrrolidine-diones, influencing receptor-binding specificity .
Functional Implications
- Anticonvulsant Activity : Pyrrolidine-dione derivatives exhibit efficacy in maximal electroshock (MES) and pentetrazol (sc Met) tests due to their ability to modulate voltage-gated ion channels or GABAergic pathways . The absence of a lactam or ion channel-targeting moiety in the target compound suggests divergent mechanisms.
- Receptor Targeting : Piperazine sulfonates are prevalent in antipsychotics (e.g., aripiprazole analogs) and 5-HT1A/5-HT7 receptor ligands. The m-tolyl group in the target compound may enhance receptor affinity compared to V025-3831’s ethylpiperazine-pyrazole system .
Research Findings and Limitations
- Synthetic Accessibility : The sulfonated piperazine in the target compound requires multi-step synthesis, including sulfonation of the piperazine ring, which may complicate scalability compared to pyrrolidine-diones (synthesized via straightforward cyclization) .
- Pharmacokinetic Predictions : The higher molecular weight (~500 g/mol) of the target compound compared to pyrrolidine-diones (~260–300 g/mol) may reduce oral bioavailability, aligning with Lipinski’s "Rule of Five" limitations .
- Unresolved Questions: No direct activity data for the target compound are available in the evidence. Future studies should prioritize in vitro receptor-binding assays (e.g., serotonin/dopamine receptors) and ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
